3,6-dicyclopropyl-N-hexyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-HEXYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-HEXYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-HEXYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-HEXYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
2H-Pyrazolo[3,4-b]pyridines: Another isomeric form with different tautomeric structures.
Uniqueness
3,6-DICYCLOPROPYL-N~4~-HEXYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H30N4O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-hexyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H30N4O/c1-2-3-4-8-15-26-25(30)20-16-21(17-11-12-17)27-24-22(20)23(18-13-14-18)28-29(24)19-9-6-5-7-10-19/h5-7,9-10,16-18H,2-4,8,11-15H2,1H3,(H,26,30) |
InChI Key |
BYYTYHNTAJUMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4CC4)C5CC5 |
Origin of Product |
United States |
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